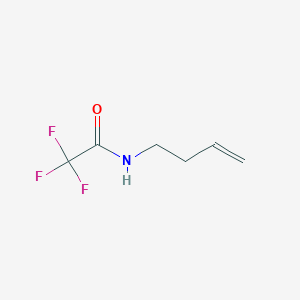

N-(But-3-enyl)-2,2,2-trifluoroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-enyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYQNVPALLKQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Rationale: The Superiority of the Trifluoroacetyl Group

Comprehensive Characterization and Synthetic Utility of N-(But-3-enyl)-2,2,2-trifluoroacetamide

As a Senior Application Scientist, selecting the appropriate protecting group for primary amines is a critical decision that dictates the success of downstream synthetic workflows. In the realm of complex alkaloid synthesis, medicinal chemistry, and materials science, This compound (CAS: 166252-95-5) emerges as a highly specialized and versatile building block [1].

This technical guide bypasses generic overviews to provide an in-depth, field-proven analysis of this compound. We will explore the causality behind its structural advantages, detail self-validating experimental protocols for its synthesis and characterization, and map its mechanistic pathways in advanced organic synthesis.

When functionalizing but-3-en-1-amine (homoallylamine), chemists frequently default to standard carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). However, the trifluoroacetyl (TFA) group offers distinct, chemically orthogonal advantages that are indispensable in specific catalytic environments [2].

-

Electronic Deactivation: The strongly electron-withdrawing nature of the trifluoromethyl (

) group effectively delocalizes the nitrogen lone pair. This extreme deactivation prevents the nitrogen atom from coordinating with and poisoning sensitive transition-metal catalysts (e.g., Ruthenium in olefin metathesis or Palladium in cross-coupling reactions). -

Orthogonal Deprotection: Unlike Boc (which requires strong acids like TFA or HCl) or Cbz (which requires hydrogenolysis), the trifluoroacetamide moiety is cleaved under exceptionally mild basic conditions (e.g.,

in methanol) [4]. This allows for the preservation of acid-sensitive or reduction-sensitive functional groups elsewhere in the molecule. -

Volatility of Byproducts: The byproducts of TFA deprotection (typically methyl trifluoroacetate) are highly volatile, simplifying purification and preventing the contamination of pharmaceutical intermediates [5].

Mechanistic Pathways and Synthetic Utility

This compound serves as a linchpin for generating complex nitrogen heterocycles. The terminal alkene provides a handle for functionalization, while the protected amine remains inert until selectively unmasked.

Below is a logical workflow demonstrating the compound's central role in advanced synthetic methodologies, including hydroamination and cross-metathesis [3].

Fig 1: Synthetic utility and downstream functionalization of this compound.

Physicochemical and Spectroscopic Profiling

Accurate characterization is the bedrock of reproducible science. The following tables summarize the quantitative data required to validate the identity and purity of this compound.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Analytical Significance |

| Molecular Formula | Confirms elemental composition. | |

| Molecular Weight | 167.13 g/mol | Target mass for LC-MS/GC-MS workflows. |

| Physical State | Colorless to pale yellow oil | Indicates standard handling procedures (liquid transfer). |

| Boiling Point | ~65-70 °C at 10 mmHg | Allows for purification via vacuum distillation. |

| LogP (Predicted) | 1.2 - 1.5 | Indicates moderate lipophilicity; highly soluble in DCM, EtOAc. |

Table 2: Diagnostic NMR Characterization Data (

| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Assignment |

| 6.50 | br s, 1H | ||

| 5.75 | ddt, | ||

| 5.10 | m, 2H | ||

| 3.40 | q, | ||

| 2.35 | q, | ||

| 157.2 | q, | ||

| 115.8 | q, | ||

| -76.2 | s, 3F |

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology: every reagent choice and analytical check serves a distinct chemical purpose to prevent false positives.

Protocol A: Synthesis of this compound

Objective: Achieve quantitative protection of but-3-en-1-amine while avoiding the exothermic degradation associated with trifluoroacetic anhydride (TFAA).

-

Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve but-3-en-1-amine (1.0 equiv, 10 mmol) in anhydrous methanol (25 mL).

-

Causality: Methanol acts as a mild, protic solvent that stabilizes the transition state of the aminolysis reaction.

-

-

Reagent Addition: Add triethylamine (1.2 equiv, 12 mmol) to the solution. Dropwise, add ethyl trifluoroacetate (1.5 equiv, 15 mmol) over 10 minutes at 0 °C.

-

Causality: Ethyl trifluoroacetate is chosen over TFAA because it is less reactive, preventing runaway exothermic reactions and unwanted side-product formation [5].

acts as an acid scavenger, though it is strictly optional when using the ester; it ensures the amine remains fully unprotonated and nucleophilic.

-

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system.

-

Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting material will appear as a bright purple spot (

). The successful formation of the product is confirmed when the purple spot disappears, and a new UV-active/Iodine-active spot appears at

-

-

Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in dichloromethane (50 mL) and wash sequentially with 1M HCl (20 mL) to remove unreacted amine, saturated

(20 mL), and brine (20 mL). -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo to yield the product as a pale yellow oil. Purity is typically >95% without column chromatography.

Protocol B: Orthogonal Deprotection Workflow

Objective: Cleave the trifluoroacetyl group without utilizing strong acids or transition metal catalysts.

-

Reaction Setup: Dissolve the protected intermediate (1.0 equiv, 5 mmol) in a 5:1 mixture of Methanol:Water (20 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 3.0 equiv, 15 mmol). Stir vigorously at room temperature for 12 hours.-

Causality: The hydroxide/methoxide ions generated in situ attack the highly electrophilic trifluoroacetyl carbonyl. The

group stabilizes the tetrahedral intermediate, facilitating rapid cleavage compared to standard amides.

-

-

Validation & Isolation: Monitor by GC-MS or LC-MS until the mass corresponding to the protected starting material is completely consumed. Extract the aqueous mixture with diethyl ether (

mL), dry over

Conclusion

This compound is not merely a protected amine; it is a strategically deactivated building block designed to survive harsh catalytic environments. By understanding the electronic causality of the trifluoroacetyl group and utilizing mild, ester-based synthetic protocols, researchers can seamlessly integrate this compound into complex multi-step syntheses, ensuring high yields and orthogonal deprotection pathways.

References

-

National Center for Biotechnology Information. "Trifluoroacetamide | C2H2F3NO | CID 67717". PubChem. URL: [Link]

-

Organic Chemistry Portal. "Homoallylic amine synthesis by amination (allylation)". URL: [Link]

-

PubMed. "Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs". URL: [Link]

- Google Patents. "New trifluoroacetylation method for amines" (KR101072679B1).

An In-depth Technical Guide to the ¹H NMR Spectrum of N-(But-3-enyl)-2,2,2-trifluoroacetamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(But-3-enyl)-2,2,2-trifluoroacetamide. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment to explore the underlying principles governing the chemical shifts, coupling constants, and signal morphology. We will dissect the influence of the molecule's key functional groups—the terminal alkene, the secondary amide, and the powerfully electron-withdrawing trifluoroacetyl moiety—on the resulting spectrum. This guide details a robust experimental protocol for acquiring a high-fidelity spectrum and offers a systematic approach to its interpretation, grounded in established NMR theory. Advanced techniques for structural confirmation are also discussed, providing a holistic framework for the characterization of this and structurally related molecules.

Foundational Principles: A Theoretical Dissection of the Molecule

Before interpreting an experimental spectrum, a thorough theoretical analysis is essential. This predictive approach allows us to form hypotheses about the expected spectral features, which can then be confirmed or refined with empirical data. The structure of this compound presents several distinct proton environments, each influenced by a unique combination of electronic and spatial effects.

Figure 1: Structure and Proton Labeling

The Decisive Influence of the Trifluoroacetamide Moiety

The trifluoroacetamide group is the dominant electronic feature of the molecule. Its impact on the ¹H NMR spectrum is multifaceted:

-

Inductive Effect: The trifluoroacetyl group (CF₃CO-) is intensely electron-withdrawing. This effect is relayed through the amide bond, significantly deshielding adjacent protons. Consequently, the amide proton (Hɴ) and the methylene protons directly attached to the nitrogen (Hₐ) are expected to resonate at a considerably lower field (higher ppm) than they would in a simple alkyl amine.[1][2]

-

Amide Bond Character: The C-N bond in an amide exhibits partial double-bond character due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen.[3][4] This restricted rotation can, in some cases, lead to the observation of E/Z conformers. While this is more common in tertiary amides, it is a potential source of signal complexity that should be considered.

-

Nitrogen Quadrupole Effects: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of I=1, classifying it as a quadrupolar nucleus.[5] Nuclei with a quadrupole moment can relax quickly, and this rapid relaxation can broaden the NMR signals of protons directly attached or in close proximity (Hɴ and Hₐ).[6] This often results in the Hɴ signal appearing as a broad singlet and can reduce the resolution of the Hₐ multiplet.[7]

Interpreting the But-3-enyl Chain

The butenyl fragment provides the core hydrocarbon signals, with distinct regions for the vinylic, allylic, and N-alkyl protons.

-

Vinylic Protons (H꜀, Hₑ): Protons directly attached to the C=C double bond (vinylic protons) reside in a characteristic downfield region of the spectrum, typically 4.5-7.0 ppm.[8] This is due to the magnetic anisotropy of the π-system, which deshields these protons.[9][10] They form a complex spin system:

-

The internal methine proton (H꜀) will be split by the two terminal protons (Hₑ) and the two allylic protons (Hₑ).

-

The terminal methylene protons (Hₑ) are diastereotopic. They will split each other (geminal coupling), and each will be split differently by the methine proton (H꜀), corresponding to cis and trans coupling constants.[11] Typical coupling values are J_trans_ ≈ 12-18 Hz, J_cis_ ≈ 6-15 Hz, and J_geminal_ ≈ 0-3 Hz.[12]

-

-

Allylic Protons (Hₑ): These methylene protons are adjacent to the double bond and typically resonate between 1.8 and 2.5 ppm.[8] They will be coupled to both the adjacent N-methylene protons (Hₐ) and the vinylic methine proton (H꜀).

Predicted ¹H NMR Spectral Data

Synthesizing these principles allows for a robust prediction of the ¹H NMR spectrum. This predictive table serves as a guide for the initial assignment of the experimental data.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To | Key Influences |

| Hɴ | 6.5 - 8.5 | broad singlet (br s) | Hₐ | Amide bond, ¹⁴N quadrupole, solvent dependent.[13] |

| H꜀ | 5.6 - 5.9 | multiplet (m) or ddt | Hₑ, Hₑ | Vinylic environment, complex coupling. |

| Hₑ (trans to H꜀) | 5.1 - 5.3 | multiplet (m) or ddt | H꜀, Hₑ (gem) | Vinylic, diastereotopic, trans coupling. |

| Hₑ (cis to H꜀) | 5.0 - 5.2 | multiplet (m) or ddt | H꜀, Hₑ (gem) | Vinylic, diastereotopic, cis coupling. |

| Hₐ | 3.3 - 3.8 | multiplet (m) or q | Hɴ, Hₑ | Deshielded by amide N, possible ¹⁴N broadening. |

| Hₑ | 2.2 - 2.5 | multiplet (m) or q | Hₐ, H꜀ | Allylic position. |

A Self-Validating Protocol for Spectrum Acquisition

The quality of an NMR spectrum is fundamentally dependent on the rigor of the experimental procedure. The following protocol is designed to yield a high-fidelity, interpretable spectrum, with each step justified by its contribution to data quality.

Causality in Experimental Design

-

Solvent Selection: Chloroform-d (CDCl₃) is the standard choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. It is crucial to use a high-purity solvent to avoid interfering signals.[14] The residual CHCl₃ peak at ~7.26 ppm serves as a convenient secondary chemical shift reference.[15]

-

Concentration: A concentration of 10-20 mg of the sample in 0.6-0.7 mL of solvent is optimal.[8] This ensures a good signal-to-noise ratio without promoting significant intermolecular interactions or viscosity issues that could degrade spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is added as the primary internal reference (0 ppm). Its single, sharp resonance is inert and does not overlap with most signals of interest.[2]

Experimental Workflow Diagram

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Acquisition Protocol

-

Sample Preparation:

-

Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

-

Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the clear solution into a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to maximize homogeneity, aiming for a narrow and symmetrical TMS peak shape.

-

-

Data Acquisition:

-

Set the number of scans to 16 to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 2 seconds to allow for adequate T1 relaxation between pulses.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all resolved signals to determine the relative proton ratios.

-

In-Depth Spectral Interpretation: From Raw Data to Structural Confirmation

This section provides a systematic walkthrough of a typical ¹H NMR spectrum for this compound, assigning each signal based on the theoretical principles outlined above.

Peak-by-Peak Assignment and Analysis

-

δ ~7.0 ppm (Broad Singlet, 1H, Hɴ): This broad signal, integrating to one proton, is characteristic of the amide N-H.[7][16] Its broadness is a direct consequence of quadrupolar relaxation by the adjacent ¹⁴N nucleus and potentially slow chemical exchange with trace amounts of acid or water.[17] Its downfield position reflects the strong deshielding from the trifluoroacetyl group.

-

δ ~5.75 ppm (Multiplet, 1H, H꜀): This complex multiplet, integrating to one proton, is the internal vinylic methine proton. Its splitting pattern arises from coupling to the allylic protons (Hₑ) and the two diastereotopic terminal vinylic protons (Hₑ). A detailed analysis would likely reveal a doublet of doublets of triplets (ddt) or a similar higher-order pattern.

-

δ ~5.1-5.3 ppm (Two Multiplets, 2H total, Hₑ): This region contains the signals for the two terminal vinylic protons. Because they are diastereotopic, they have slightly different chemical shifts and appear as two separate multiplets. Each multiplet is the result of geminal coupling to each other, plus distinct cis and trans couplings to H꜀. This results in two complex patterns, often appearing as a doublet of doublets or a doublet of triplets.[11]

-

δ ~3.5 ppm (Multiplet, 2H, Hₐ): Integrating to two protons, this multiplet corresponds to the methylene group adjacent to the amide nitrogen. It is significantly downfield due to the strong inductive effect of the trifluoroacetamide group.[1] The multiplicity arises from coupling to the amide proton (Hɴ) and the allylic methylene protons (Hₑ). The resolution may be somewhat degraded due to broadening from the ¹⁴N quadrupole.

-

δ ~2.3 ppm (Multiplet, 2H, Hₑ): This two-proton multiplet is assigned to the allylic methylene group. Its chemical shift is typical for protons in an allylic position.[18] The signal's multiplicity is due to coupling with both the adjacent N-methylene protons (Hₐ) and the vinylic methine proton (H꜀).

Spin System Visualization

The coupling relationships within the butenyl chain can be visualized as a connected spin system, which is invaluable for confirming assignments using 2D NMR techniques like COSY.

Caption: Key ³J (three-bond) coupling network in the molecule.

Advanced Methodologies for Unambiguous Characterization

While 1D ¹H NMR is powerful, complex molecules benefit from advanced techniques for complete and unambiguous structural verification.

-

2D COSY (Correlation Spectroscopy): This experiment is essential for confirming the spin system outlined above. A COSY spectrum would show cross-peaks connecting Hɴ to Hₐ, Hₐ to Hₑ, Hₑ to H꜀, and H꜀ to Hₑ, providing definitive proof of their connectivity.

-

¹⁴N Decoupling: In specialized applications, decoupling the ¹⁴N nucleus while observing the proton spectrum can significantly sharpen the signals for Hɴ and Hₐ.[6] This removes the quadrupolar broadening and can reveal finer splitting details, confirming coupling constants.

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide insight into dynamic processes. For this molecule, VT-NMR could be used to study the rotational barrier of the amide C-N bond. While not expected to show distinct rotamers at room temperature for this secondary amide, significant cooling might resolve them, or heating could further average exchange phenomena.[19]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, reflecting the interplay of various electronic and spatial effects. A successful analysis hinges on understanding the powerful deshielding influence of the trifluoroacetamide group, the characteristic signatures of the terminal alkene, and the potential complications arising from the quadrupolar ¹⁴N nucleus. By employing a systematic approach that combines theoretical prediction with a robust experimental protocol and, when necessary, advanced 2D NMR techniques, researchers can confidently verify the structure and purity of this valuable synthetic building block.

References

-

González, G., & Chavez, I. (1981). Solvent Effects on the Amidic Bond. A ¹H Nuclear Magnetic Resonance Study of Acetamide and N-Methylacetamide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(0), 2377–2383. [Link]

-

González, G., & Chavez, I. (1981). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. [Link]

-

Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 353-361. [Link]

-

Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

-

Hatton, R. E., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-152. [Link]

-

Wang, R., et al. (2021). ¹H NMR Spectrum of Amide Compounds. University Chemistry, 36(5), 2008063. [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Concordia College. [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. [Link]

-

Kim, D., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space ¹H–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7246–7254. [Link]

-

University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shifts. [Link]

-

University of Durham. (n.d.). Nitrogen NMR. [Link]

-

University of Ottawa NMR Facility. (2017). Improved ¹H Resolution with ¹⁴N Decoupling. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

Pople, J. A. (1958). The effect of quadrupole relaxation on nuclear magnetic resonance multiplets. Molecular Physics, 1(2), 168-174. [Link]

-

Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR, part 17: Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 45(7), 545-554. [Link]

-

University of Colorado Boulder. (n.d.). Coupling in ¹H NMR. [Link]

-

Cheng, C. P., & Brown, T. L. (1979). Nitrogen and Oxygen Nuclear Quadrupole and Nuclear Magnetic Resonance Spectroscopic Study of N-O Bonding in Pyridine N-Oxides. The Journal of Physical Chemistry, 83(11), 1385-1391. [Link]

-

University of Dhaka. (2014). Consequences of Nuclei with Quadrupole Moment on NMR. [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. [Link]

-

University of Wisconsin. (n.d.). ¹H NMR Coupling Constants. [Link]

-

Nanalysis Corp. (2025). Water signal displacement in ¹H NMR spectroscopy using trifluoroacetic acid. [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Kim, D., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space¹H–¹⁹F Spin–Spin Couplings. ACS Publications. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

National Center for Biotechnology Information. (n.d.). Trifluoroacetamide. PubChem Compound Database. [Link]

-

Magnier, E., & Bégué, J.-P. (2007). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 128(11), 1332-1341. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. Nitrogen NMR [chem.ch.huji.ac.il]

- 6. University of Ottawa NMR Facility Blog: Improved 1H Resolution with 14N Decoupling [u-of-o-nmr-facility.blogspot.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

Mass Spectrometry Analysis of N-(But-3-enyl)-2,2,2-trifluoroacetamide: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of N-(But-3-enyl)-2,2,2-trifluoroacetamide, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth insights into method development, data interpretation, and experimental protocols.

Introduction: The Significance of this compound Analysis

This compound (C₆H₈F₃NO, MW: 167.13 g/mol , CAS: 166252-95-5) is a fluorinated amide containing a reactive butenyl group.[1] The trifluoroacetyl group imparts unique chemical properties, influencing its volatility and thermal stability, making it amenable to gas chromatography.[2] The butenyl moiety, on the other hand, offers a site for further chemical modification, making it a valuable building block in organic synthesis. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and for monitoring its reactions. Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone technique for these analytical challenges.

This guide will delve into the nuances of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this compound. We will explore the underlying principles of ionization and fragmentation, providing a predictive framework for the interpretation of its mass spectra.

Foundational Principles: Ionization and Fragmentation Behavior

The mass spectrometric analysis of this compound hinges on the generation of gas-phase ions and their subsequent fragmentation. The choice of ionization technique significantly influences the resulting mass spectrum.

Electron Ionization (EI) for GC-MS

Electron Ionization (EI) is a high-energy ionization technique that typically leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.[3] For this compound, the molecular ion ([M]⁺˙ at m/z 167) may be observed, but its abundance is expected to be low due to the molecule's susceptibility to fragmentation.

The primary fragmentation pathways are predicted to be driven by the presence of the amide linkage, the trifluoroacetyl group, and the butenyl chain.

-

α-Cleavage at the Amide Nitrogen: This is a common fragmentation pathway for amides and their derivatives.[2][4] It involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable resonance-stabilized cation. For this compound, this would result in the formation of an imine cation.

-

Cleavage of the N-CO Bond: The amide bond itself is susceptible to cleavage, which can lead to the formation of ions corresponding to the butenylamine moiety and the trifluoroacetyl group.[2][5]

-

Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, particularly involving the butenyl chain and the carbonyl oxygen.[2]

-

Loss of the Trifluoromethyl Group: The strong electron-withdrawing nature of the fluorine atoms makes the CF₃ group a potential leaving group.

The interplay of these fragmentation pathways will generate a characteristic mass spectrum. A proposed fragmentation scheme under EI is presented below.

Sources

- 1. This compound | 166252-95-5 [sigmaaldrich.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physicochemical Profiling and Synthetic Utility of N-(But-3-enyl)-2,2,2-trifluoroacetamide: A Technical Guide

Executive Summary

In the landscape of modern organic synthesis and drug development, the strategic protection of functional groups is paramount to achieving high-yield, chemoselective transformations. N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS: 166252-95-5) represents a highly versatile building block, combining a terminal homoallylic alkene with a trifluoroacetyl (TFA)-protected primary amine. This bifunctional nature makes it an ideal intermediate for complex molecule synthesis, allowing chemists to perform selective downstream transformations on the alkene (such as cross-metathesis, epoxidation, or hydroboration) while the amine remains masked and unreactive.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic utility, and validated experimental workflows for utilizing this compound in advanced synthetic applications.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this compound is critical for its handling, storage, and application in synthetic workflows. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly alters the electron density of the amide nitrogen, rendering it non-nucleophilic and highly stable under various conditions.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 166252-95-5 |

| Molecular Formula | C₆H₈F₃NO |

| Molecular Weight | 167.13 g/mol |

| InChI Key | QGYQNVPALLKQJI-UHFFFAOYSA-N |

| Typical Purity | ≥ 95.00% |

| Storage Conditions | Ambient Storage |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

(Data sourced from commercial chemical profiles[1])

Mechanistic Utility: The Trifluoroacetyl (TFA) Protecting Group

As an application scientist, selecting the correct protecting group requires balancing stability during intermediate reactions with the mildness of the eventual cleavage conditions. The TFA group is particularly advantageous for homoallylic amines for several mechanistic reasons:

-

Electronic Deactivation: The -CF₃ group exerts a powerful inductive electron-withdrawing effect, delocalizing the nitrogen lone pair into the carbonyl group more effectively than a standard acetyl group. This renders the nitrogen highly non-nucleophilic, preventing unwanted participation in electrophilic additions or oxidations directed at the terminal alkene[2].

-

Orthogonal Stability: The TFA-protected amine is highly stable to strongly acidic conditions (e.g., concentrated HCl, neat trifluoroacetic acid), which would typically cleave acid-labile groups like tert-butyloxycarbonyl (Boc)[2].

-

Chemoselective Cleavage: The highly electrophilic carbonyl carbon of the trifluoroacetamide is uniquely susceptible to mild nucleophilic attack. It can be cleaved using mild bases (e.g., K₂CO₃ in methanol/water) that leave other base-stable protecting groups intact[3].

Experimental Workflows: A Self-Validating System

The following protocols detail the synthesis and deprotection of this compound. Every step is designed with built-in causality to ensure a self-validating, high-yield process.

Protocol A: Chemoselective N-Trifluoroacetylation of But-3-en-1-amine

Objective: Mask the primary amine while preserving the terminal alkene. Causality: Ethyl trifluoroacetate is selected over trifluoroacetic anhydride (TFAA). Fluorinated esters are highly electrophilic, allowing them to acylate amines at room temperature without the need for a catalyst. Crucially, this avoids the generation of strongly acidic byproducts (like trifluoroacetic acid) that could protonate the amine or induce unwanted side reactions[4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of but-3-en-1-amine in anhydrous toluene or dichloromethane (DCM) to a concentration of 0.5 M.

-

Reagent Addition: Slowly add 1.1 equivalents of ethyl trifluoroacetate to the stirred solution at room temperature. No external base (like triethylamine) is required due to the high reactivity of the fluorinated ester[4].

-

Reaction Monitoring: Stir the mixture overnight (approx. 12-16 hours). Monitor the consumption of the primary amine via Thin Layer Chromatography (TLC) using a ninhydrin stain (the primary amine will stain positively, while the product will not, providing a self-validating visual cue).

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure. The byproduct (ethanol) and solvent are volatile and easily removed, often yielding the this compound in >90% purity without the need for column chromatography.

Protocol B: Mild Base-Catalyzed Deprotection

Objective: Regenerate the free but-3-en-1-amine after downstream functionalization of the alkene. Causality: Mild base hydrolysis (K₂CO₃ in aqueous methanol) is utilized. The hydroxide/methoxide ions selectively attack the highly electrophilic TFA carbonyl. This method is specifically chosen over reductive cleavage (e.g., NaBH₄) or harsh basic conditions to prevent any potential isomerization or reduction of the alkene moiety[2][3].

Step-by-Step Methodology:

-

Solvation: Dissolve the N-trifluoroacetylated compound in a 4:1 mixture of methanol and water (0.2 M concentration).

-

Base Addition: Add 2.0 to 3.0 equivalents of potassium carbonate (K₂CO₃).

-

Hydrolysis: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the appearance of the free amine via LC-MS or TLC[2].

-

Neutralization & Extraction: Carefully neutralize the mixture to pH ~7 using 1 M HCl to prevent the loss of the volatile free amine. Evaporate the methanol under reduced pressure, then extract the aqueous layer with ethyl acetate or DCM.

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine[2].

Visualizations of Logical Relationships and Workflows

Synthesis and deprotection workflow for this compound.

Orthogonal protection logic demonstrating the complementary stability of TFA and Boc groups.

References

-

[1] this compound - Sigma-Aldrich. Sigma-Aldrich.

-

[3] A Head-to-Head Comparison of Amine Protecting Groups: Trifluoroacetamide vs. Boc and Fmoc. Benchchem.

-

[4] Measurement | LYON - iGEM 2025. iGEM.

-

[2] Trifluoroacetylation: An In-depth Technical Guide to a Versatile Protecting Group Strategy. Benchchem.

Sources

N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS 166252-95-5): A Technical Guide to Homoallylic Amine Activation and Pyrrolidine Synthesis

Executive Summary

In the realm of advanced organic synthesis and drug development, the construction of nitrogen-containing heterocycles—particularly pyrrolidines—remains a cornerstone of medicinal chemistry. N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS: 166252-95-5) is a highly specialized, fluorinated building block designed specifically to facilitate these cyclizations.

By masking a simple homoallylamine with a strongly electron-withdrawing trifluoroacetyl (TFA) group, chemists can precisely tune the electronic properties of the nitrogen atom. This guide provides an in-depth mechanistic analysis and field-proven protocols for utilizing this compound in complex synthetic workflows, ensuring high-yield, stereocontrolled access to functionalized pyrrolidine scaffolds.

Physicochemical Profiling

Understanding the baseline properties of the substrate is critical for predicting its behavior in multi-step continuous flow or batch reactions [1, 2].

| Property | Value / Description |

| CAS Number | 166252-95-5 |

| IUPAC Name | N-(but-3-en-1-yl)-2,2,2-trifluoroacetamide |

| Molecular Formula | C₆H₈F₃NO |

| Molecular Weight | 167.13 g/mol |

| InChI Key | QGYQNVPALLKQJI-UHFFFAOYSA-N |

| Physical State | Liquid (at standard temperature and pressure) |

| Solubility | Soluble in DCM, EtOAc, THF, and Acetonitrile |

The Mechanistic Imperative: Why the Trifluoroacetyl Group?

As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from poor protecting group selection. When performing intramolecular cyclizations (such as aza-Prins, haloamination, or transition-metal-catalyzed carboaminations) on homoallylamines, the choice of the N-protecting group dictates the success of the reaction[3].

The trifluoroacetyl group offers three distinct mechanistic advantages:

-

Electrophilic Activation via pKa Modulation: Free aliphatic amines have a high pKa (>35 for the N-H bond), making them poor nucleophiles for intramolecular addition unless harshly deprotonated. The strongly electron-withdrawing -CF₃ moiety pulls electron density away from the nitrogen, lowering the N-H pKa to approximately 8.5. This allows for facile deprotonation by mild bases (e.g., K₂CO₃), generating a highly reactive nitrogen nucleophile.

-

Prevention of Catalyst Poisoning: In palladium- or copper-catalyzed cyclizations, free amines readily coordinate to the transition metal, forming stable, unreactive complexes that poison the catalyst. The TFA group reduces the Lewis basicity of the nitrogen, preventing this unwanted coordination.

-

Orthogonal Deprotection: Unlike robust tosyl (Ts) groups that require dissolving metal reductions, or Boc groups that require strong acids (which can degrade sensitive functional groups on the newly formed pyrrolidine), the TFA group is easily cleaved under mild basic conditions (e.g., K₂CO₃ in MeOH) [4].

Quantitative Comparison of N-Protecting Groups in Cyclization

| Protecting Group | N-H pKa (Approx.) | Deprotection Conditions | Cyclization Efficiency | Mechanistic Drawbacks |

| TFA (Trifluoroacetyl) | ~8.5 | Mild Base (K₂CO₃/MeOH) | High | None for standard ionic/radical pathways. |

| Ts (Tosyl) | ~10.0 | Harsh Reductive (Na/NH₃) | High | Deprotection often destroys sensitive alkenes/alkynes. |

| Boc (tert-Butoxycarbonyl) | ~12.5 | Strong Acid (TFA/DCM) | Moderate | Acidic cleavage can induce unwanted rearrangements. |

| Ac (Acetyl) | ~15.0 | Strong Acid/Base Reflux | Low | Insufficient N-H acidity limits base-mediated cyclization. |

Reaction Pathway Visualization

The following diagram illustrates the logical progression from the unprotected homoallylamine to the final pyrrolidine scaffold, highlighting the activation role of the TFA group.

Reaction pathway: Synthesis and 5-exo-trig cyclization of this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid in troubleshooting.

Protocol A: Synthesis of this compound

Objective: To protect 3-buten-1-amine with a TFA group while preventing alkene degradation.

Materials:

-

3-Buten-1-amine (1.0 equiv, 10 mmol)

-

Trifluoroacetic anhydride (TFAA) (1.2 equiv, 12 mmol)

-

Triethylamine (Et₃N) (1.5 equiv, 15 mmol)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask. Add 3-buten-1-amine and anhydrous DCM under a continuous argon atmosphere.

-

Base Addition: Inject Et₃N into the solution. Causality: Et₃N acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing the protonation of the starting amine which would halt the reaction.

-

Thermal Control: Submerge the flask in an ice-water bath to achieve 0 °C.

-

Acylation: Add TFAA dropwise over 15 minutes via a syringe pump. Causality: The acylation is highly exothermic. Rapid addition causes thermal spikes that can lead to di-acylation or premature polymerization of the terminal alkene.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Track completion via TLC (Hexanes:EtOAc 4:1, visualized with KMnO₄).

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to destroy excess TFAA. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

-

Isolation: Concentrate under reduced pressure to yield this compound as a pale yellow to colorless liquid. (Expected yield: >90%).

Protocol B: Intramolecular Iodoamination to 2-(Iodomethyl)pyrrolidine

Objective: To utilize the TFA-protected amine in a 5-exo-trig cyclization.

Materials:

-

This compound (1.0 equiv, 5 mmol)

-

Iodine (I₂) (3.0 equiv, 15 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, 10 mmol)

-

Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

-

Activation: Dissolve the TFA-protected amine in anhydrous MeCN. Add finely powdered K₂CO₃. Causality: K₂CO₃ serves a dual purpose. It deprotonates the acidified N-H bond to generate the active nucleophile, and it neutralizes the HI byproduct generated during cyclization, preventing acid-catalyzed degradation.

-

Electrophilic Addition: Add solid I₂ in one portion. Immediately wrap the reaction flask in aluminum foil. Causality: Conducting the reaction in the dark inhibits the homolytic cleavage of I₂ into iodine radicals, suppressing competing radical addition pathways in favor of the desired ionic iodonium intermediate.

-

Cyclization: Stir at room temperature for 12 hours. The nitrogen nucleophile will attack the iodonium-activated alkene exclusively in a 5-exo-trig manner (following Baldwin's rules), forming the pyrrolidine ring.

-

Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) until the deep purple/brown color of excess iodine completely dissipates, leaving a clear or pale yellow solution.

-

Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography to isolate 1-(trifluoroacetyl)-2-(iodomethyl)pyrrolidine.

References

-

Mechanistic Applications of Enamides and Enamines Title: Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom Source: J-Stage (Chem. Pharm. Bull.) URL:[Link]

-

Pyrrolidine Alkaloid Synthesis Methodologies Title: Pyrrolidine and Indolizidine Alkaloids from Chiral N-tert-Butanesulfinyl Imines Derived from 4-Halobutanal Source: ResearchGate URL:[Link]

A Technical Guide to N-(But-3-enyl)-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of N-(But-3-enyl)-2,2,2-trifluoroacetamide, a valuable fluorinated building block in modern organic synthesis. The document details the compound's nomenclature, physicochemical properties, and core synthesis methodologies. Emphasis is placed on the causality behind experimental choices, offering field-proven insights for its preparation and purification. Furthermore, this guide explores the compound's reactivity, particularly the strategic applications of its terminal alkene and trifluoroacetamide functionalities in constructing complex molecular architectures. Detailed, self-validating experimental protocols are provided, alongside critical safety and handling information, to support researchers in leveraging this versatile reagent in their work.

Compound Identification and Nomenclature

The compound of interest is systematically identified by the IUPAC name N-(but-3-en-1-yl)-2,2,2-trifluoroacetamide . It is also commonly referred to by its synonym, N-(3-butenyl)-2,2,2-trifluoroacetamide.[1][2] This nomenclature precisely describes a molecule composed of a but-3-en-1-amine backbone acylated at the nitrogen atom with a trifluoroacetyl group.

The trifluoroacetamide moiety serves a dual role. It is a highly effective protecting group for the primary amine, stable to a wide range of reaction conditions but readily cleaved under specific basic conditions. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group also significantly influences the electronic properties of the amide bond, impacting its reactivity and spectroscopic characteristics. The terminal butenyl group provides a reactive handle for a vast array of chemical transformations, including but not limited to olefin metathesis, hydroboration-oxidation, and transition-metal-catalyzed cross-coupling reactions.

Key Identifiers and Physicochemical Properties

A summary of the essential identifiers and properties for this compound is presented below for rapid reference.

| Identifier | Value | Source |

| IUPAC Name | N-(but-3-en-1-yl)-2,2,2-trifluoroacetamide | Internal Nomenclature |

| Synonym | N-(3-butenyl)-2,2,2-trifluoroacetamide | [1][2] |

| CAS Number | 166252-95-5 | [1][2] |

| Molecular Formula | C₆H₈F₃NO | [1][2] |

| Molecular Weight | 167.13 g/mol | [1][2] |

| InChI | 1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11) | [1][2] |

| InChIKey | QGYQNVPALLKQJI-UHFFFAOYSA-N | [1][2] |

| SMILES | C=CCCNC(=O)C(F)(F)F | Internal Generation |

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is the N-acylation of but-3-en-1-amine. This reaction exemplifies a classic nucleophilic acyl substitution.

Underlying Principles and Reagent Selection

The reaction proceeds by the nucleophilic attack of the primary amine (but-3-en-1-amine) on the highly electrophilic carbonyl carbon of a trifluoroacetylating agent. The choice of agent and reaction conditions is critical for achieving high yield and purity.

-

Trifluoroacetic Anhydride (TFAA): This is the most common and reactive agent for this transformation. The reaction is typically rapid and exothermic. The key to a successful procedure is managing the reaction temperature and stoichiometry. An organic base, such as triethylamine (TEA) or pyridine, is required to scavenge the trifluoroacetic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Ethyl Trifluoroacetate (ETFA): A less reactive alternative to TFAA. While requiring higher temperatures or longer reaction times, ETFA can be advantageous for large-scale synthesis as the reaction is less exothermic and the primary byproduct is ethanol, which is easily removed.

The choice of solvent is dictated by the need to dissolve the starting materials and remain inert to the highly reactive acylating agent. Aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are preferred.

Synthesis Workflow Diagram

The following diagram illustrates the standard synthetic workflow using trifluoroacetic anhydride.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis and Purification

This protocol provides a self-validating methodology for the laboratory-scale synthesis of this compound. The validation is achieved through the inclusion of purification and characterization steps to confirm product identity and purity.

Materials and Equipment

-

But-3-en-1-amine (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-en-1-amine (1.0 eq), anhydrous DCM, and triethylamine (1.2 eq).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is a critical step to control the exothermic reaction upon addition of the anhydride.

-

Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any remaining trifluoroacetic acid.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The trifluoroacetamide acts as a stable amine protecting group, while the terminal alkene is available for a wide range of transformations.

-

Olefin Metathesis: The butenyl group is an excellent substrate for ring-closing metathesis (RCM) when tethered to another alkene, enabling the synthesis of nitrogen-containing heterocycles, a common motif in pharmaceuticals.

-

Hydrofunctionalization: The alkene can undergo various hydrofunctionalization reactions, such as hydroboration-oxidation to yield a terminal alcohol, or hydroamination to introduce a second nitrogen-containing group.[3]

-

Building Block for Amino Acids: This compound serves as a precursor for the synthesis of non-natural amino acids.[4] For instance, oxidation of the double bond followed by further manipulation can lead to novel α- or β-amino acid structures.[4]

-

Click Chemistry: The terminal alkene can be converted to a terminal alkyne, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for bioconjugation and materials science.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

References

-

Gagosz, F., & Zard, S. Z. Organic Syntheses Procedure. [Link]

-

MilliporeSigma. This compound Product Page. [Link]

-

PubChem. Trifluoroacetamide Compound Summary. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide Compound Summary. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. N-BUTYL-2,2,2-TRIFLUOROACETAMIDE. [Link]

-

PubChem. N-Ethyl-2,2,2-trifluoroacetamide Compound Summary. National Center for Biotechnology Information. [Link]

- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

PubChem. N-Allyl-2,2,2-trifluoroacetamide Compound Summary. National Center for Biotechnology Information. [Link]

-

PubChem. Acetamide, 2,2,2-trifluoro-N-3-pyridinyl- Compound Summary. National Center for Biotechnology Information. [Link]

-

Georgia Southern University. Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern Commons. [Link]

- Google Patents. Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.

-

ResearchGate. A Novel Synthesis of N-But-3-enyl-α- and β-Amino Acids. [Link]

Sources

molecular weight of N-(But-3-enyl)-2,2,2-trifluoroacetamide

An In-depth Technical Guide to N-(But-3-enyl)-2,2,2-trifluoroacetamide

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, and provides validated protocols for its characterization and purification. Furthermore, it explores the compound's utility as a molecular building block, grounded in the unique reactivity of its terminal alkene and the influential properties of the trifluoroacetamide moiety. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who require a thorough understanding of this compound's synthesis, handling, and application.

Core Compound Profile and Physicochemical Properties

This compound is a fluorinated amide that serves as a valuable intermediate. The trifluoroacetyl group offers a stable, yet cleavable, protecting group for the primary amine and its strong electron-withdrawing nature significantly influences the molecule's reactivity and physicochemical properties. The but-3-enyl moiety provides a reactive handle for a wide array of chemical transformations, most notably olefin metathesis and addition reactions.

The fundamental properties of this compound are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₈F₃NO | |

| Molecular Weight | 167.13 g/mol | |

| CAS Number | 166252-95-5 | |

| Appearance | Typically a solid or oil | General Knowledge |

| Purity | ≥95.00% (Commercially available) | |

| Canonical SMILES | C=CCCNC(=O)C(F)(F)F | |

| InChI Key | QGYQNVPALLKQJI-UHFFFAOYSA-N | |

| Storage Temperature | Ambient Storage |

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved through the N-acylation of but-3-en-1-amine. This established transformation utilizes a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct. The causality for this choice rests on the high reactivity of TFAA, which ensures a rapid and high-yielding conversion under mild conditions.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization in the subsequent section.

Materials:

-

But-3-en-1-amine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-en-1-amine (1.0 eq.). Dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Base Addition: Add pyridine or TEA (1.1 eq.) to the stirred solution.

-

Acylation: Add trifluoroacetic anhydride (1.1 eq.) dropwise to the reaction mixture over 10-15 minutes. Maintaining a low temperature is essential to prevent side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual base and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. This step is vital to remove any unreacted starting material and byproducts.

-

Final Product: Combine the product-containing fractions and evaporate the solvent to yield this compound as a purified compound. Dry under high vacuum.

Analytical Characterization

Unambiguous structure confirmation is paramount in chemical synthesis and is a cornerstone of trustworthy research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For trifluoroacetamides, ¹⁹F NMR is also highly informative.

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments:

-

A multiplet for the terminal alkene proton (=CH).

-

A multiplet for the terminal alkene protons (=CH₂).

-

A multiplet for the allylic protons (-CH₂-CH=).

-

A quartet or triplet of doublets for the methylene protons adjacent to the nitrogen (-NH-CH₂-).

-

A broad singlet for the amide proton (-NH-), which may exchange with D₂O.

-

-

¹³C NMR: The spectrum will show six distinct carbon signals, including those for the two sp² carbons of the alkene, the two sp³ carbons of the butyl chain, the carbonyl carbon (C=O), and the trifluoromethyl carbon (CF₃) which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides a clean handle for reaction monitoring and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Mass: For the molecular formula C₆H₈F₃NO, the monoisotopic mass is approximately 167.056 Da.

-

Analysis: In Electrospray Ionization (ESI) mode, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 168.063. Other adducts such as [M+Na]⁺ may also be present.

Applications in Research and Drug Development

The true value of a chemical intermediate lies in its potential for elaboration into more complex and functional molecules. This compound is a prime example of a versatile building block.

Role as a Protected Amine with a Reactive Handle

The trifluoroacetamide group serves as an excellent protecting group for the primary amine. It is stable to a wide range of reaction conditions but can be cleaved under basic hydrolysis (e.g., K₂CO₃ in methanol/water). This orthogonality allows for selective modification at the butenyl terminus.

Synthetic Utility

The terminal alkene is a gateway to numerous synthetic transformations, making this compound a valuable starting point for building molecular libraries for drug screening. N-substituted acetamide derivatives are a known scaffold in compounds with a broad range of therapeutic applications. The trifluoroacetamide moiety itself can be incorporated into final drug candidates to enhance metabolic stability or binding affinity.

The diagram below outlines the logical relationship between the compound's structural features and its potential synthetic applications.

Caption: Synthetic potential of this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions are required.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Conclusion

This compound is a strategically designed molecule that combines the stability and unique electronic properties of a trifluoroacetamide with the synthetic versatility of a terminal olefin. Its straightforward synthesis and purification make it an accessible and valuable intermediate for researchers. The orthogonal reactivity of its two key functional groups allows for complex molecular architectures to be constructed, positioning it as a significant tool for applications ranging from fundamental organic synthesis to the development of novel therapeutic agents.

References

-

This compound. MilliporeSigma. [Link]

-

N-BUTYL-2,2,2-TRIFLUOROACETAMIDE. gsrs. [Link]

-

Trifluoroacetamide. PubChem, NIH. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound | 166252-95-5. MilliporeSigma. [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

A Novel Synthesis of N-But-3-enyl-α- and β-Amino Acids. ResearchGate. [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Acetamide, 2,2,2-trifluoro-. NIST WebBook. [Link]

- (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)

Methodological & Application

Application Note: Divergent Functionalization of the Butenyl Group in N-(But-3-enyl)-2,2,2-trifluoroacetamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and analytical validation for the selective modification of terminal alkenes in protected homoallylamines.

Strategic Utility in Medicinal Chemistry

N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS: 166252-95-5) is a highly versatile building block in the synthesis of complex nitrogen-containing therapeutics. Unprotected homoallylamines are notoriously difficult to functionalize at the alkene terminus because the nucleophilic nitrogen atom frequently participates in spontaneous or transition-metal-catalyzed intramolecular cyclizations (e.g., forming pyrrolidines via iodocyclization) 1.

By masking the primary amine with a strongly electron-withdrawing trifluoroacetyl (TFA) group, the nucleophilicity of the nitrogen is drastically attenuated. This strategic protection effectively shuts down intramolecular side reactions, unlocking the terminal butenyl group for high-yielding, intermolecular transformations such as cross-metathesis, hydroboration, and radical-mediated thiol-ene bioconjugations.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating system, successful functionalization of this substrate relies on exploiting the steric and electronic isolation of the terminal alkene.

-

Pathway A: Olefin Cross-Metathesis (CM)

-

Causality of Catalyst Selection: The cross-metathesis of homoallylamines requires a catalyst robust enough to tolerate polar functional groups. The TFA group prevents the nitrogen lone pair from coordinating to and poisoning the ruthenium center. The Grubbs 2nd Generation Catalyst (GII) is selected over the 1st Generation because its N-heterocyclic carbene (NHC) ligand provides the necessary kinetic driving force to couple the unactivated butenyl group with electron-deficient olefins (e.g., acrylates) 2.

-

Self-Validation: The reaction is physically validated by the evolution of ethylene gas. Spectroscopically, the disappearance of the terminal vinyl protons (multiplets at ~5.1 ppm) in

H NMR confirms complete conversion.

-

-

Pathway B: Anti-Markovnikov Hydroboration-Oxidation

-

Causality of Reagent Selection: To convert the terminal alkene into a primary alcohol (a 1,4-amino alcohol derivative), 9-Borabicyclo[3.3.1]nonane (9-BBN) is strictly preferred over standard

. The extreme steric bulk of the 9-BBN dimer forces the boron atom exclusively to the less hindered terminal carbon, preventing the formation of the Markovnikov secondary alcohol 3. -

Expert Insight: The TFA group is sensitive to strong aqueous bases. Therefore, the standard

oxidation step must be strictly temperature-controlled (< 10 °C) to prevent premature deprotection.

-

-

Pathway C: Photochemical Thiol-Ene "Click" Reaction

-

Causality of Reaction Design: This radical-mediated hydrothiolation proceeds via an anti-Markovnikov pathway. Using 2,2-Dimethoxy-2-phenylacetophenone (DPAP) as a photoinitiator under 365 nm UV light generates thiyl radicals that attack the terminal alkene 4. This method is entirely orthogonal to the TFA group and requires no transition metals, making it ideal for late-stage bioconjugation.

-

Workflow Visualization

Divergent functionalization pathways of the butenyl group in this compound.

Experimental Protocols

Protocol A: Olefin Cross-Metathesis (Functionalization with Methyl Acrylate)

-

Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Add this compound (1.0 mmol, 1.0 equiv) and methyl acrylate (3.0 mmol, 3.0 equiv) in anhydrous

(10 mL) to achieve a 0.1 M concentration. -

Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can prematurely degrade the active carbene species.

-

Initiation: Add Grubbs 2nd Generation catalyst (0.05 mmol, 5 mol%). Attach a reflux condenser.

-

Reaction: Heat the mixture to 40 °C for 12 hours under a positive pressure of Argon.

-

Quenching (Self-Validation): Add ethyl vinyl ether (1.0 mL, excess) and stir for 30 minutes. The solution will change color from dark red/brown to a lighter yellow-green, indicating the successful deactivation of the Ru catalyst into an inactive Fischer carbene.

-

Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective Hydroboration-Oxidation

-

Hydroboration: Under an inert atmosphere, dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C in an ice bath. Add 9-BBN (0.5 M in THF, 2.4 mL, 1.2 equiv) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

-

Temperature-Controlled Oxidation: Cool the reaction mixture back to 0 °C. Carefully add 3M NaOH (1.5 mmol, 1.5 equiv) followed immediately by 30% aqueous

(3.0 mmol, 3.0 equiv) dropwise.-

Critical Step: Maintain the internal temperature strictly below 10 °C during addition to prevent the base-catalyzed hydrolysis of the trifluoroacetamide moiety.

-

-

Workup: Stir for 2 hours at 0 °C. Quench the excess peroxide with saturated aqueous

(5 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol C: Photochemical Thiol-Ene Bioconjugation

-

Reaction Setup: In a clear borosilicate glass vial, combine the substrate (1.0 mmol), a model thiol such as benzyl mercaptan (1.2 mmol, 1.2 equiv), and the photoinitiator DPAP (0.05 mmol, 5 mol%) in degassed DMF (2 mL).

-

Irradiation: Seal the vial with a septum and irradiate the mixture with a 365 nm UV LED lamp (10-100

) for 2 hours at room temperature. -

Monitoring: Validate reaction completion via TLC (staining with

); the terminal alkene spot will rapidly disappear. -

Purification: Dilute the mixture with water (10 mL) and extract with diethyl ether (3 × 10 mL). Wash the combined organic layers extensively with brine (5 × 10 mL) to remove residual DMF, dry over

, and concentrate.

Quantitative Data Summary

The following table summarizes the expected outcomes and key analytical markers for the successful execution of the protocols described above.

| Reaction Pathway | Key Reagents | Target Functional Group | Typical Yield | Key |

| A. Cross-Metathesis | Methyl Acrylate, Grubbs II | 75 - 85% | Emergence of internal olefinic protons (dt) at ~6.9 ppm and ~5.8 ppm . | |

| B. Hydroboration | 9-BBN, | Primary Alcohol | 80 - 90% | Disappearance of vinyl protons; emergence of |

| C. Thiol-Ene Click | Benzyl Mercaptan, UV/DPAP | Thioether Conjugate | 85 - 95% | Emergence of |

References

-

Feula, A., et al. "Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

-

Song, Y., et al. "Olefin Cross Metathesis as a Versatile Method for the Facile Functionalization of Porous Polymers." Organic Letters (ACS Publications). Available at:[Link]

-

Li, J., et al. "Access to 1,2- and 1,3-Amino Alcohols via Cu-Catalyzed Enantioselective Borylations of Allylamines." Organic Letters (ACS Publications). Available at:[Link]

Sources

- 1. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Butenylamine Hydrochloride|CAS 17875-18-2 [benchchem.com]

Application Note: Cycloaddition Workflows Utilizing N-(But-3-enyl)-2,2,2-trifluoroacetamide in Heterocyclic Drug Discovery

Executive Summary

The synthesis of complex, functionalized heterocycles is a cornerstone of modern drug development. N-(But-3-enyl)-2,2,2-trifluoroacetamide (CAS: 166252-95-5) is a highly versatile building block that provides a unique dual-domain architecture: an unhindered terminal alkene for cycloaddition, and a robustly protected amine handle for downstream functionalization. This application note details validated, self-monitoring protocols for utilizing this substrate in [3+2] dipolar cycloadditions and [2+2] photocycloadditions, providing researchers with actionable, mechanistically grounded methodologies.

Mechanistic Rationale & Substrate Design

The strategic value of this compound lies in the specific electronic properties of its functional groups:

-

The Alkene Handle: The but-3-enyl chain provides an unhindered terminal alkene. According to frontier molecular orbital (FMO) theory, unactivated terminal alkenes act as neutral dipolarophiles. They exhibit high regioselectivity in 1,3-dipolar cycloadditions, consistently favoring the formation of 5-substituted heterocycles due to both steric accessibility and orbital coefficient matching.

-

The TFA Protection Strategy: The trifluoroacetyl (TFA) group is strongly electron-withdrawing. Causality: By pulling electron density away from the nitrogen atom, the TFA group renders the amine non-nucleophilic. Without this protection, the free amine would competitively attack reactive dipoles (such as nitrile oxides or azomethine ylides), leading to polymerization or complex side-product mixtures[1]. Furthermore, the TFA group is highly stable to the oxidative conditions often required to generate dipoles in situ.

Mechanistic pathway of the [3+2] cycloaddition forming 5-substituted isoxazolines.

Workflow 1: Intermolecular [3+2] Dipolar Cycloaddition

This protocol describes the reaction between this compound and an in situ generated aryl nitrile oxide to form a 5-(2-trifluoroacetamidoethyl)-2-isoxazoline, a critical pharmacophore in bioorthogonal chemistry and drug design[2].

Experimental Protocol

-

Substrate Preparation: Dissolve this compound (1.0 eq, 1.0 mmol) and the corresponding aryl hydroximoyl chloride (1.2 eq, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

-

In Situ Dipole Generation: Dissolve triethylamine (Et₃N, 1.5 eq, 1.5 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 1 hour via a syringe pump at 25°C.

-

Causality: Nitrile oxides are highly reactive and prone to dimerization into inactive furoxans. Slow addition of the base maintains a low steady-state concentration of the dipole, kinetically favoring the bimolecular [3+2] cycloaddition over dimerization.

-

-

Cycloaddition & Stirring: Allow the reaction to stir at 25°C for 12 hours.

-

In-Process Control (IPC) & Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

-

Validation: The terminal alkene starting material rapidly reduces KMnO₄ stain (turning it from purple to brown). The disappearance of the KMnO₄-active spot validates the complete consumption of the dipolarophile.

-

-

Quench & Workup: Dilute the mixture with additional DCM (10 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL).

-

Causality: The mildly acidic NH₄Cl wash effectively neutralizes and removes Et₃N·HCl salts without hydrolyzing the base-sensitive TFA protecting group.

-

-